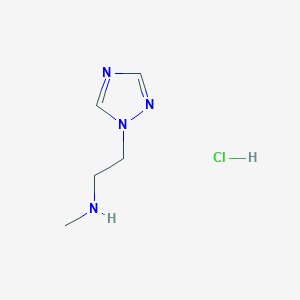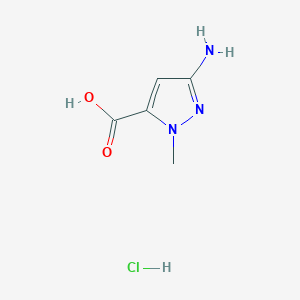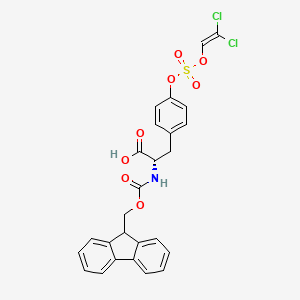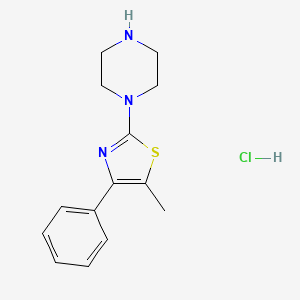
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets . This interaction can lead to changes in the target’s function, potentially inhibiting its activity or altering its behavior .
Biochemical Pathways
1,2,4-triazole derivatives have been studied for their potential anticancer properties . These compounds may interact with various biochemical pathways involved in cell proliferation and survival, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that some compounds with a 1,2,4-triazole moiety have shown inhibitory activities against certain cancer cell lines
Cellular Effects
Some compounds with a similar 1,2,4-triazole structure have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It is known that some compounds with a 1,2,4-triazole moiety can form stable complexes with certain metals , which could potentially influence their interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethylamine hydrochloride with 1H-1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the generated acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as fungal infections and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-(1H-1,2,4-Triazol-1-yl)ethanamine: A related compound with an ethylamine side chain instead of a methyl group.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is unique due to the presence of both the N-methyl and ethanamine groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-2-3-9-5-7-4-8-9;/h4-6H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNMRWPCRDEKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B6351114.png)
![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B6351126.png)



![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)





